molecular formula C20H18ClN3O3S B2508708 N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941935-30-4

N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2508708
CAS RN: 941935-30-4
M. Wt: 415.89
InChI Key: AYMPJNXTAWGREF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides and Environmental Impact

Chloroacetamide compounds, such as alachlor and metolachlor, are primarily used as herbicides. Their environmental fate, including adsorption, mobility, and efficacy, is influenced by soil properties. Studies have shown that the adsorption of these compounds is positively correlated with soil organic matter content and inversely correlated with herbicidal activity. The environmental persistence and potential for leaching into water bodies highlight the importance of understanding their environmental chemistry for sustainable agricultural practices (Peter & Weber, 1985).

Metabolism and Toxicity Studies

Research has focused on understanding the metabolism of chloroacetamide herbicides in both human and animal models to assess their toxicity. One study explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, revealing species-specific metabolic pathways. These findings are crucial for evaluating the potential health risks associated with exposure to these herbicides (Coleman et al., 2000).

Antimicrobial and Anticancer Applications

Chloroacetamide derivatives have been explored for their potential antimicrobial and anticancer activities. Novel derivatives have shown promising results against various bacterial and fungal strains, highlighting their potential for developing new therapeutic agents. This research area opens up possibilities for the compound , suggesting it could be investigated for similar bioactivities (Saravanan et al., 2010).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-3-6-15(7-4-13)24-10-9-22-19(20(24)26)28-12-18(25)23-14-5-8-17(27-2)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPJNXTAWGREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

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